4-(4-(benzyloxy)phenyl)-6-(2-(cyclohex-1-en-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
Properties
IUPAC Name |
6-[2-(cyclohexen-1-yl)ethyl]-4-(4-phenylmethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O3/c31-26-24-23(17-30(26)16-15-19-7-3-1-4-8-19)28-27(32)29-25(24)21-11-13-22(14-12-21)33-18-20-9-5-2-6-10-20/h2,5-7,9-14,25H,1,3-4,8,15-18H2,(H2,28,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFGHJSILPWOMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCN2CC3=C(C2=O)C(NC(=O)N3)C4=CC=C(C=C4)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-(benzyloxy)phenyl)-6-(2-(cyclohex-1-en-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a synthetic derivative belonging to the pyrrolopyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores its biological activity based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 352.43 g/mol. The structure features a pyrrolopyrimidine core with a benzyloxy group and a cyclohexenyl substituent, which may contribute to its biological properties.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Research indicates that it may target specific kinases involved in cancer cell survival pathways.
- Case Study : In vitro studies demonstrated that this compound reduced the viability of hepatocellular carcinoma cells with an IC50 value in the low micromolar range .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been evaluated:
- Inhibition of Pro-inflammatory Cytokines : It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a mechanism that could be beneficial in treating inflammatory diseases .
Antioxidant Properties
The antioxidant capacity of related compounds has been documented, which may extend to this pyrrolopyrimidine derivative:
- Free Radical Scavenging : Studies indicate that similar structures can effectively scavenge free radicals and reduce oxidative stress markers in cellular models .
Data Tables
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound’s analogs share the pyrrolo[3,4-d]pyrimidine-dione core but differ in substituent chemistry:
- Electron-donating vs. electron-withdrawing groups :
- The benzyloxy group (target compound) is electron-donating, similar to methoxy substituents in 4j () and Compound D (). In contrast, ’s compound features a chlorophenyl group (electron-withdrawing), which may alter receptor binding or metabolic stability .

- The cyclohexenylethyl chain (target compound) is unique among analogs, introducing steric bulk and aliphatic character compared to aromatic substituents like fluorobenzyl () or methoxybenzyl () .
- The benzyloxy group (target compound) is electron-donating, similar to methoxy substituents in 4j () and Compound D (). In contrast, ’s compound features a chlorophenyl group (electron-withdrawing), which may alter receptor binding or metabolic stability .
Computational Insights
Structural similarity metrics (e.g., Tanimoto index, ) could predict bioactivity overlap between the target compound and analogs.
Table 1: Comparison of Structural Analogs
Q & A
Q. What are the recommended synthetic strategies for this compound, and how can common pitfalls be addressed?
The synthesis of pyrrolo[3,4-d]pyrimidine derivatives typically involves multi-step protocols, including cyclocondensation, functional group protection, and regioselective alkylation. For example, analogous compounds are synthesized via sequential Ullmann coupling, Michael addition, and cyclization steps . Key challenges include controlling regiochemistry during cyclization and minimizing side reactions from reactive intermediates. To address this:
Q. What spectroscopic and chromatographic methods are suitable for characterizing this compound?
- 1H/13C NMR : Critical for confirming regiochemistry and substituent positions. For example, coupling constants in pyrrolo-pyrimidine derivatives distinguish between tautomeric forms .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula, especially for distinguishing isomers.
- X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
- HPLC-PDA : Ensures purity (>95%) and identifies byproducts from incomplete cyclization or oxidation .
Q. How should researchers design initial biological activity screening for this compound?
- Enzyme inhibition assays : Prioritize kinases (e.g., tyrosine kinases) due to structural similarity to pyrrolo-pyrimidine kinase inhibitors . Use fluorescence-based assays (e.g., ADP-Glo™) for high-throughput screening.
- Cellular viability assays : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT or resazurin-based protocols. Include controls for solvent effects and cytotoxicity thresholds .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions and predict biological targets?
- Reaction path search algorithms : Tools like GRRM or AFIR (Artificial Force-Induced Reaction) map energy landscapes to identify low-barrier pathways for cyclization or functionalization .
- Molecular docking : Screen against kinase databases (e.g., PDB) to prioritize targets. For example, the benzyloxy and cyclohexenyl groups may confer selectivity for lipid kinases like PI3Kγ .
- Machine learning : Train models on existing pyrrolo-pyrimidine SAR data to predict solubility, bioavailability, or toxicity .
Q. How to resolve contradictions in biological activity data across studies?
- Meta-analysis of assay conditions : Variability in results may stem from differences in cell lines, assay endpoints (IC50 vs. EC50), or solvent systems (e.g., DMSO concentration affecting membrane permeability).
- Proteomics profiling : Use phosphoproteomics or thermal shift assays to identify off-target interactions that explain divergent results .
- Free-energy perturbation (FEP) calculations : Model binding affinities under varying pH or ionic conditions to reconcile discrepancies .
Q. What advanced derivatization strategies can enhance this compound’s pharmacological profile?
- Bioisosteric replacement : Substitute the benzyloxy group with trifluoromethoxy or pyridylmethoxy to improve metabolic stability .
- Prodrug design : Introduce ester or carbonate moieties at the dione position for controlled release in vivo .
- Click chemistry : Attach fluorescent tags (e.g., BODIPY) via alkyne-azide cycloaddition for cellular trafficking studies .
Q. How to evaluate the compound’s safety and toxicity in preclinical models?
- AMES test : Assess mutagenicity using Salmonella typhimurium strains TA98 and TA100 .
- hERG channel inhibition : Patch-clamp assays to screen for cardiac toxicity risks.
- In silico ADMET prediction : Tools like ADMETLab 2.0 prioritize in vivo studies by estimating hepatotoxicity and plasma protein binding .
Methodological Tables
Q. Table 1: Key Synthetic Intermediates and Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

